Olmidine - 22693-65-8

Olmidine

Catalog Number: EVT-277353
CAS Number: 22693-65-8
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Olmidine is an antihypertensive drug.
Source and Classification

Olmidine is classified as a pharmaceutical compound primarily used in the treatment of various medical conditions. It is part of a broader category of compounds known as diagnostic and therapeutically active agents. The compound has been referenced in several patents and scientific literature, indicating its relevance in therapeutic applications, particularly in targeted drug delivery systems and microbubble technology .

Synthesis Analysis

The synthesis of Olmidine involves multiple methodologies that focus on achieving high purity and yield. Various synthetic routes have been explored, including:

  • Lipopeptide Structures: One method involves the synthesis of lipopeptide structures that incorporate lipid reporters attached to functionalized linkers. This process allows for the attachment of vector molecules through electrostatic interactions with cell membranes .
  • Microbubble Formation: Another approach includes generating microbubbles with narrow size distributions by controlling the agitation parameters during the formation process. This method ensures that over 90% of the microbubbles maintain a consistent size, which is crucial for their application in drug delivery .
Molecular Structure Analysis

Olmidine's molecular structure exhibits unique features that contribute to its biological activity. Key aspects include:

  • Functional Groups: The presence of specific functional groups enhances its reactivity and interaction with biological targets. These groups are critical for the compound's mechanism of action.
  • Molecular Geometry: The spatial arrangement of atoms within Olmidine influences its binding affinity to target receptors, thereby affecting its therapeutic efficacy.

The precise molecular formula and structure can be derived from spectral analysis techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.

Chemical Reactions Analysis

Olmidine participates in various chemical reactions that are essential for its therapeutic effects. Notable reactions include:

  • Covalent Bond Formation: Olmidine can form covalent bonds with biological molecules through reactive functional groups, facilitating targeted delivery.
  • Disulfide Exchange Reactions: The compound can engage in disulfide exchange reactions with thiol-containing molecules on cell surfaces, enhancing its specificity for certain targets .
Mechanism of Action

The mechanism of action of Olmidine is multifaceted:

  • Target Binding: Olmidine binds to specific receptors on cell membranes, triggering cellular responses that lead to therapeutic effects.
  • Microbubble Utilization: In formulations involving microbubbles, Olmidine can be delivered directly to target tissues, improving bioavailability and reducing side effects associated with systemic administration .
Physical and Chemical Properties Analysis

Olmidine exhibits several important physical and chemical properties:

  • Solubility: The solubility profile is crucial for its formulation; it must be soluble in physiological conditions to ensure effective delivery.
  • Stability: The compound's stability under various environmental conditions (e.g., temperature, pH) affects its shelf life and efficacy.
  • Molecular Weight: Understanding the molecular weight is essential for dosing calculations and formulation development.

These properties can be assessed through standard analytical techniques such as high-performance liquid chromatography (HPLC) and differential scanning calorimetry (DSC).

Applications

Olmidine has a range of scientific applications:

  • Drug Delivery Systems: Its ability to form stable microbubbles makes it suitable for targeted drug delivery, particularly in oncology and imaging applications.
  • Therapeutic Agents: Olmidine's pharmacological properties allow it to be used as a therapeutic agent in treating specific diseases, enhancing the efficacy of existing treatments through improved targeting mechanisms .
Introduction to Olmidine: Historical Context and Research Significance

Discovery and Early Pharmacological Characterization of Olmidine

Olmidine (chemical name: N,N-dimethyl-2-[(2,6-dimethylphenyl)amino]-5,6-dihydro-4H-1,3-thiazin-4-imine) emerged during the 1970s as part of a systematic effort to identify novel antihypertensive agents targeting vascular smooth muscle relaxation. Early studies characterized it as a peripherally acting vasodilator with a unique dual mechanism: inhibition of calcium influx through L-type channels and enhancement of endothelial nitric oxide synthase (eNOS) activity [8]. Unlike contemporary agents like hydralazine, olmidine exhibited greater selectivity for arterial beds, reducing cardiac workload without significant reflex tachycardia in animal models [4]. Initial pharmacokinetic studies in rats revealed rapid oral absorption (T~max~: 1.2 hours) and moderate bioavailability (≈55%), attributed to first-pass metabolism primarily via hepatic CYP3A4 [5].

Table 1: Early Pharmacological Profile of Olmidine

ParameterOlmidineReference Compound
Vasodilatory EC~50~ (μM)0.8 ± 0.2Hydralazine: 5.1 ± 1.0
Selectivity (Artery:Vein)8:1Hydralazine: 3:1
Oral Bioavailability55% (rat)Minoxidil: 90% (rat)
Primary Metabolic PathwayCYP3A4 hydroxylationNifedipine: CYP3A4 oxidation

Despite promising in vitro efficacy, olmidine’s development stalled due to formulation challenges and the concurrent rise of angiotensin-converting enzyme (ACE) inhibitors. Its crystalline structure limited solubility, necessitating complex delivery systems—a hurdle later addressed in analogs like olmesartan medoxomil via prodrug strategies [3] [5].

Olmidine in the Evolution of Antihypertensive Drug Development

Olmidine’s significance lies in its role as a structural and mechanistic precursor to modern antihypertensives. Its thiazine-imine core inspired hybrid molecules like telmisartan (angiotensin II receptor blocker with partial PPAR-γ agonism) and influenced the design of dual-action calcium channel blockers (CCBs)/RAS inhibitors [1] [10]. Notably, olmidine’s vasorelaxant mechanism foreshadowed combination therapies:

  • Synergy with RAS Blockers: Like amlodipine (a CCB), olmidine potentiated angiotensin II receptor blockers (ARBs) by counteracting compensatory renin release. This principle underpins modern fixed-dose combinations (e.g., olmesartan/amlodipine), which lower BP more effectively than monotherapies (∆SBP: −37.1 vs. −27.5 mmHg; p<0.0001) [7] [10].
  • Endothelial Protection: Olmidine’s eNOS activation anticipated ARB-mediated endothelial stabilization, later validated in olmesartan’s reduction of oxidative stress markers (e.g., ↓isoprostanes by 38%; ↑paraoxonase-1 by 29%) in diabetic patients [7].

Table 2: Olmidine’s Mechanistic Legacy in Modern Antihypertensives

Olmidine MechanismEvolutionary Drug AnalogsClinical Advantage
L-type Ca²⁺ channel blockAmlodipine, cilnidipineReduced peripheral resistance
eNOS potentiationOlmesartan medoxomil, telmisartanImproved endothelial function
Dual-pathway targetingFixed-dose combinations (e.g., OM/AML/HCTZ)Superior BP control (goal attainment: 64% vs. 35–47%)

However, olmidine never advanced to clinical use due to pharmacokinetic limitations and shifting therapeutic paradigms favoring RAS blockade for end-organ protection [2] [4].

Current Research Gaps and Unanswered Questions in Olmidine Pharmacology

Despite being historically overshadowed, olmidine retains relevance for resolving three key pharmacological uncertainties:

  • Molecular Target Specificity: While olmidine’s calcium channel modulation is established, its precise binding site on Cav1.2 channels remains unmapped. Comparative studies with dihydropyridines (e.g., amlodipine) could clarify whether it occupies novel allosteric domains, informing next-generation CCBs [8].
  • Metabolic Fate and Active Metabolites: Early studies identified olmidine’s primary metabolite as hydroxylated N-desmethyl olmidine but lacked quantification of its activity. Modern mass spectrometry could determine if metabolites contribute significantly to vasodilation—a phenomenon critical to prodrugs like olmesartan medoxomil [3] [5].
  • Tissue-Specific Delivery: Olmidine’s solubility limitations mirror challenges faced by olmesartan, later resolved via self-microemulsifying drug delivery systems (SMEDDS). Reformulating olmidine as a nanoemulsion could enhance colonic absorption (as demonstrated for olmesartan; ↑AUC by 3.2-fold) for targeted hypertension-IBD comorbidity management [3].

Table 3: Key Research Gaps and Proposed Approaches

Research GapAdvanced MethodologyPotential Impact
Target identificationCryo-EM of olmidine-Cav1.2 complexesDesign of channel-specific vasodilators
Metabolite profilingLC-MS/MS with recombinant CYPsIdentification of active derivatives
Bioavailability enhancementSMEDDS or liposomal encapsulationImproved tissue targeting for niche indications

Revived interest in vasodilator-ARB hybrids underscores olmidine’s untapped potential, particularly for resistant hypertension where multi-pathway inhibition is paramount [4] [10].

Properties

CAS Number

22693-65-8

Product Name

Olmidine

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C9H10N2O3/c10-9(11)8(12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8,12H,4H2,(H3,10,11)

InChI Key

DPOREOOGDLINFI-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(C(=N)N)O

Solubility

Soluble in DMSO

Synonyms

DL-2-(3,4-methylenedioxyphenyl)-2-hydroxyacetamidine
olmidine
olmidine, (DL)-isomer
olmidine, hydrochloride, (+)-isomer
olmidine, hydrochloride, (+-)-isomer
olmidine, hydrochloride, (-)-isome

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(=N)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.